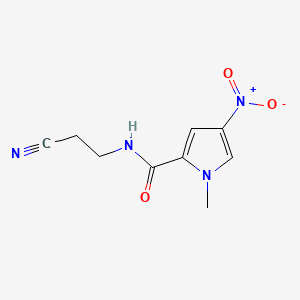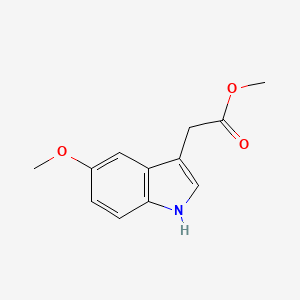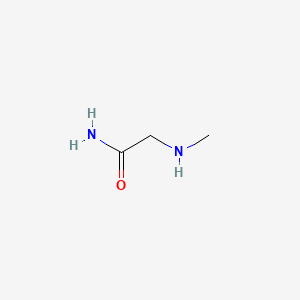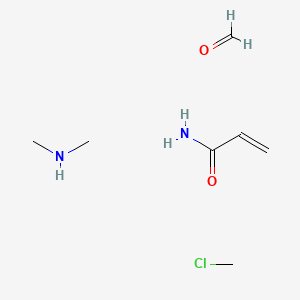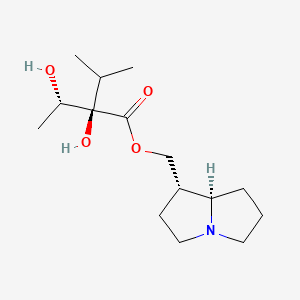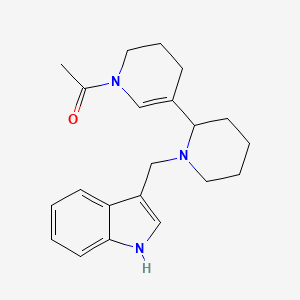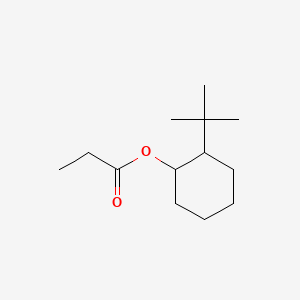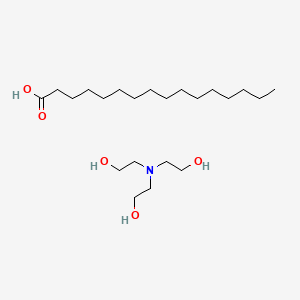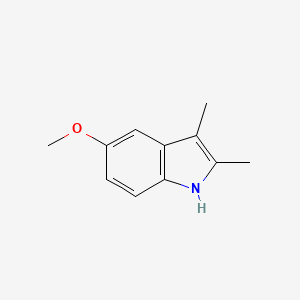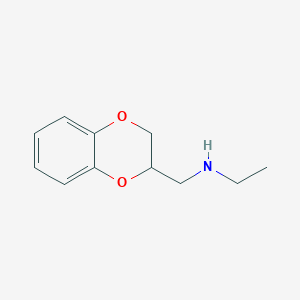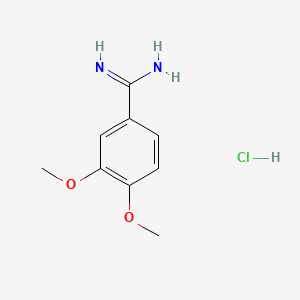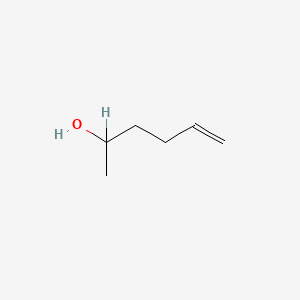
5-Bromouracil ribonucleoside
Overview
Description
5-Bromouracil ribonucleoside: is a derivative of uracil, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is known for its ability to be incorporated into RNA, replacing uracil, and is used in various biochemical and molecular biology applications . It is a white crystalline solid with a molecular formula of C9H11BrN2O6 and a molar mass of 323.099 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromouracil ribonucleoside typically involves the bromination of uracil followed by ribosylation. One common method starts with uracil, which is brominated using sodium bromide and sodium hypochlorite in an acidic medium to yield 5-bromouracil . This intermediate is then subjected to ribosylation using a ribose donor under suitable conditions to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves controlled bromination of uracil followed by enzymatic or chemical ribosylation. The reaction conditions are carefully monitored to maintain the integrity of the ribonucleoside and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromouracil ribonucleoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions are used to cleave the glycosidic bond.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: Yields uracil and ribose or their derivatives.
Scientific Research Applications
Chemistry: 5-Bromouracil ribonucleoside is used as a mutagenic agent in chemical research to study the effects of base analogs on RNA structure and function .
Biology: In biological research, it is used to label RNA molecules, allowing for the study of RNA synthesis, stability, and processing. It is also used in studies involving RNA splicing and the detection of RNA synthesis in individual cells .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs due to its ability to induce mutations and interfere with nucleic acid metabolism .
Mechanism of Action
5-Bromouracil ribonucleoside exerts its effects by being incorporated into RNA in place of uracil. This incorporation can lead to base mispairing during RNA synthesis, resulting in mutations. The bromine atom at the fifth position of the uracil ring stabilizes the enol form of the base, which can pair with guanine instead of adenine, leading to transition mutations . This mechanism is utilized in research to study mutagenesis and in medicine to enhance the efficacy of radiation therapy .
Comparison with Similar Compounds
5-Fluorouracil: Another uracil analog used in cancer treatment.
5-Chlorouracil: Similar to 5-Bromouracil but with a chlorine atom instead of bromine.
5-Iodouracil: Contains an iodine atom at the fifth position.
Uniqueness: 5-Bromouracil ribonucleoside is unique due to its specific incorporation into RNA and its ability to induce mutations through base mispairing. Its bromine atom provides distinct chemical properties compared to other halogenated uracil analogs, making it particularly useful in studies involving RNA synthesis and stability .
Properties
IUPAC Name |
5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870817 | |
| Record name | 5-Bromo-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3370-69-2, 957-75-5 | |
| Record name | NSC82222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


